ZD4190 is a synthetic small molecule belonging to the 4-anilinoquinazoline class of compounds. [] It is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-2 (KDR) and to a lesser extent, VEGFR-1 (Flt-1). [, , , ] ZD4190 has demonstrated antitumor activity in various preclinical models by inhibiting VEGF-mediated angiogenesis, a crucial process in tumor growth and progression. [, , , , , ]
The synthesis of ZD-4190 involves several key steps that utilize standard organic chemistry techniques. According to Hennequin et al., the synthesis begins with the formation of the core quinazoline structure, followed by the introduction of an aniline substituent. The specific conditions and reagents used in the synthesis are crucial for achieving high yields and purity.
The detailed synthetic pathway can be found in studies that elaborate on the reaction mechanisms and purification processes involved.
The molecular structure of ZD-4190 can be described by its chemical formula, which is C_22H_23N_5O_2S. The compound features a heteroaromatic ring system that contributes to its biological activity.
ZD-4190 primarily participates in reactions involving the inhibition of receptor tyrosine kinases. The compound has been shown to effectively block the phosphorylation of VEGF receptors, which is a critical step in angiogenesis.
Quantitative data on inhibition constants (IC50 values) provide insight into the potency of ZD-4190 against different targets.
The mechanism of action for ZD-4190 involves its role as a competitive inhibitor of receptor tyrosine kinases associated with angiogenesis. By inhibiting KDR and Flt-1, ZD-4190 effectively disrupts VEGF signaling pathways, leading to reduced endothelial cell proliferation and migration.
This mechanism underscores the potential utility of ZD-4190 in therapeutic settings targeting tumors reliant on angiogenesis.
ZD-4190 exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent.
These properties are critical for formulation development and optimizing delivery methods.
The primary application of ZD-4190 lies in oncology, specifically in targeting tumors characterized by excessive angiogenesis. Its ability to inhibit vascular endothelial growth factor signaling makes it a candidate for combination therapies with other anticancer agents.
The ongoing research continues to uncover additional applications in both clinical settings and basic science investigations into tumor biology.
ZD-4190, a substituted 4-anilinoquinazoline, demonstrates potent and selective inhibition of vascular endothelial growth factor receptor 2 (VEGFR2/KDR) tyrosine kinase activity. Biochemical assays reveal a marked differential inhibition profile between key VEGF receptors:
This selectivity is pharmacologically significant because VEGFR2 mediates the majority of VEGF-driven angiogenesis, including endothelial cell proliferation, migration, and vascular permeability. The preferential inhibition of VEGFR2 enables ZD-4190 to block pathological angiogenesis while potentially sparing VEGFR1-dependent physiological processes [3] [7].
Table 1: Kinase Inhibition Profile of ZD-4190
Target Kinase | IC₅₀ (nM) | Biological Role | Selectivity vs. VEGFR2 |
---|---|---|---|
VEGFR2 (KDR) | 30 | Angiogenesis, vascular permeability | Reference |
VEGFR1 (Flt-1) | 700 | Monocyte migration, vascular development | 23-fold lower affinity |
ZD-4190 maintains considerable specificity for VEGFR2 over other structurally related receptor tyrosine kinases:
Kinase selectivity profiling confirms that ZD-4190 primarily targets the VEGF signaling axis, minimizing off-target effects on fibroblast growth factor (FGF)- or platelet-derived growth factor (PDGF)-driven pathways. This selectivity profile positions ZD-4190 as a bona fide antiangiogenic agent rather than a broad-spectrum kinase inhibitor [3] [7].
ZD-4190's inhibition of VEGFR2 propagates beyond receptor autophosphorylation to disrupt critical pro-survival and inflammatory cascades in tumor and endothelial cells:
Table 2: Downstream Effects of VEGFR2 Inhibition on Signaling Pathways
Pathway | Key Component Altered | Functional Consequence | Validating Evidence |
---|---|---|---|
AKT/GSK-3β | ↑ p-GSK-3β (inactive form) | β-catenin degradation; NF-κB inhibition | Renal ischemia models [1] |
NF-κB | ↓ Nuclear p65 translocation | Reduced survivin, IL-1β, IL-6, TNF-α expression | Leukemia cell assays [4] |
Integrin Signaling | ↓ αvβ3 expression | Impaired endothelial cell adhesion/migration | PET imaging in xenografts [5] |
VEGFR2 inhibition by ZD-4190 indirectly modulates master regulators of hypoxia-responsive angiogenesis:
ZD-4190 thereby attacks angiogenesis through a dual mechanism: direct VEGFR2 kinase inhibition combined with indirect suppression of hypoxia-responsive transcriptional networks. This explains its efficacy across diverse carcinomas (breast, prostate, lung) despite tumor genetic heterogeneity [3] [7] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7